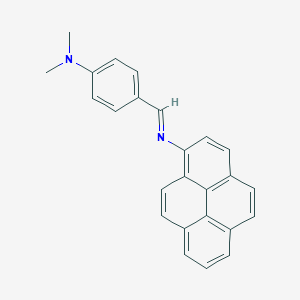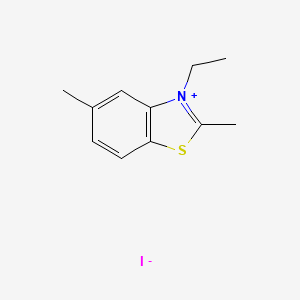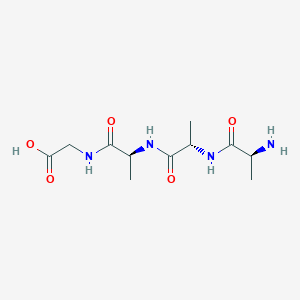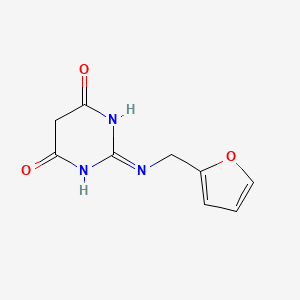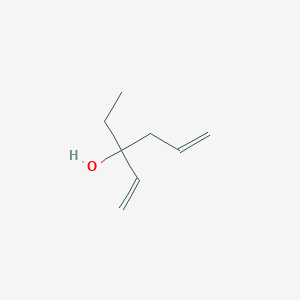
3-Ethylhexa-1,5-dien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Ethylhexa-1,5-dien-3-ol is an organic compound with the molecular formula C8H14O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes two double bonds and an ethyl group attached to the hexadiene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethylhexa-1,5-dien-3-ol typically involves the reaction of appropriate dienes with ethylating agents under controlled conditions. One common method is the hydroboration-oxidation of 3-ethyl-1,5-hexadiene. This process involves the addition of borane (BH3) to the diene, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH).
Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum can be used to facilitate the addition of ethyl groups to the hexadiene backbone. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Ethylhexa-1,5-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form alkanes using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: SOCl2 in the presence of pyridine.
Major Products Formed:
Oxidation: Formation of 3-ethylhexa-1,5-dien-3-one.
Reduction: Formation of 3-ethylhexane.
Substitution: Formation of 3-ethylhexa-1,5-dien-3-yl chloride.
Applications De Recherche Scientifique
3-Ethylhexa-1,5-dien-3-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Ethylhexa-1,5-dien-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, altering their activity. The double bonds in the compound can participate in electrophilic addition reactions, affecting cellular signaling pathways.
Comparaison Avec Des Composés Similaires
1,5-Hexadien-3-ol: Similar structure but lacks the ethyl group.
3,5-Dimethyl-1-hexyn-3-ol: Contains a triple bond instead of double bonds.
3,3,6-Trimethylhepta-1,5-dien-4-one: Contains additional methyl groups and a ketone functional group.
Uniqueness: 3-Ethylhexa-1,5-dien-3-ol is unique due to its specific arrangement of double bonds and the presence of an ethyl group, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Numéro CAS |
40085-13-0 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
3-ethylhexa-1,5-dien-3-ol |
InChI |
InChI=1S/C8H14O/c1-4-7-8(9,5-2)6-3/h4-5,9H,1-2,6-7H2,3H3 |
Clé InChI |
CRYPRYCEJPCFOG-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC=C)(C=C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


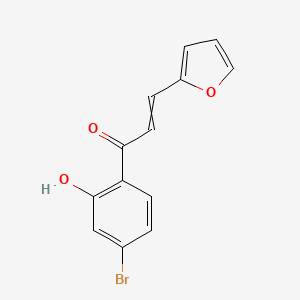
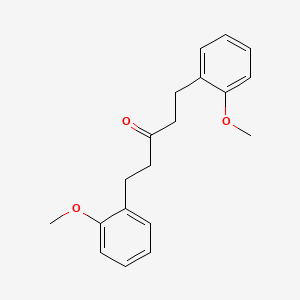
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
![(E)-3-[4-[(E)-2-carboxyethenyl]phenyl]prop-2-enoic acid;2-[4-(2-hydroxyethoxy)cyclohexyl]oxyethanol](/img/structure/B14656128.png)

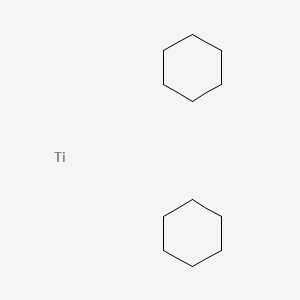
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)

